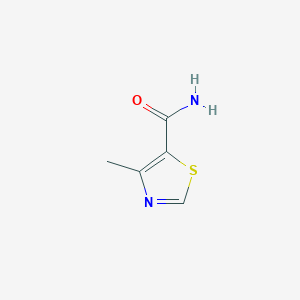

5-Thiazolecarboxamide,4-methyl-(4CI)

Description

5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a carboxamide moiety at the 5-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Its biological relevance is highlighted in anticancer research, where structural analogs demonstrate inhibitory activity against specific cancer cell lines .

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) |

InChI Key |

UZWPXUGRAIGEEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Oxidation Step :

The hydroxymethyl group at position 5 of the thiazole ring is oxidized to a formyl group under controlled conditions () to yield 4-methyl-5-formyl-thiazole (I). For example, 50 g of (IV) in dichloromethane () reacts with (12.5% w/v) and TEMPO, producing 36–38 g of (I) with 97–98% purity. -

Further Oxidation to Carboxylic Acid :

The aldehyde (I) is subsequently oxidized to 4-methyl-1,3-thiazole-5-carboxylic acid using strong oxidizing agents like chromium trioxide () or pyridinium chlorochromate (PCC). In one protocol, PCC (102 g) in at converts 50 g of (I) into 30 g of the carboxylic acid derivative with >99% purity. -

Amidation :

The carboxylic acid is treated with ammonium chloride () or gaseous ammonia () in the presence of a coupling agent such as thionyl chloride () to form the target carboxamide. This step typically achieves yields of 80–85% under reflux conditions.

Table 1: Key Parameters for Oxidation-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Oxidation of (IV) | , TEMPO, | 72–76 | 97–98 | |

| Aldehyde to Acid | PCC, , | 60 | >99 | |

| Amidation | , , reflux | 80–85 | 95–97 |

Hydrolysis of Ethyl 4-Methyl-5-Thiazolecarboxylate

An alternative pathway involves the hydrolysis of ethyl 4-methyl-5-thiazolecarboxylate (III), a commercially available ester (CAS#: 20582-55-2). This method is advantageous due to the ester’s stability and ease of handling.

Procedure

-

Ester Hydrolysis :

The ester (III) undergoes alkaline hydrolysis using sodium hydroxide () in aqueous ethanol () at . This step produces 4-methyl-1,3-thiazole-5-carboxylic acid with >90% yield. -

Amide Formation :

The resulting carboxylic acid is converted to the carboxamide via reaction with ammonium carbonate () in dimethylformamide (DMF) at . Yields for this step range from 75% to 82%.

Table 2: Hydrolysis and Amidation Parameters

Direct Aminolysis of 4-Methyl-5-Cyanothiazole

A less common but efficient method involves the partial hydrolysis of 4-methyl-5-cyanothiazole (V) to the carboxamide. This route bypasses the need for intermediate carboxylic acid formation.

Synthesis Details

-

Cyanothiazole Preparation :

(V) is synthesized via nucleophilic substitution of 4-methylthiazole-5-carbonyl chloride with potassium cyanide () in tetrahydrofuran (THF). -

Controlled Hydrolysis :

The nitrile group in (V) is selectively hydrolyzed using hydrogen peroxide () and sulfuric acid () at . This one-pot reaction achieves 70–75% yield of the carboxamide with 90–92% purity.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Oxidation of (IV) | High-purity product (>99%) | Multi-step, hazardous reagents | Industrial |

| Ester Hydrolysis | Mild conditions, high yields | Requires ester precursor | Lab-scale |

| Cyanothiazole Hydrolysis | One-pot synthesis | Low yields, byproduct formation | Small-scale |

Critical Considerations in Synthesis

-

Reagent Safety :

The use of and PCC necessitates strict temperature control to prevent exothermic side reactions. -

Purification Challenges :

Column chromatography or recrystallization from ethanol-water mixtures is required to achieve >95% purity. -

Environmental Impact :

Dichloromethane, a common solvent in these syntheses, poses environmental concerns. Alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) are being explored .

Chemical Reactions Analysis

Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide,4-methyl-(4CI) involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In other applications, it may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

| Compound Name | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 5-Thiazolecarboxamide,4-methyl-(4CI) | Methyl (C4), carboxamide (C5) | C₅H₅N₂OS¹ | 141.17¹ |

| 5-Thiazolecarboxamide,4-methylthio-(6CI) | Methylthio (C4), carboxamide (C5) | C₅H₆N₂S₂ | 158.24 |

| 2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide | 4-Fluorophenylsulfonylamino (C2), methyl (C4), carboxamide (C5) | C₁₁H₁₀FN₃O₃S₂ | 315.3 |

| 4-Amino-1,2,5-thiadiazole-3-carboxamide | Amino (C4), carboxamide (C3), thiadiazole core | C₃H₄N₄OS | 144.16 |

Key Observations :

- Methyl vs.

- Sulfonamide Derivatives: The addition of a 4-fluorophenylsulfonyl group in 2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide introduces steric bulk and electronic effects, which may enhance target binding specificity .

- Heterocycle Variation: 4-Amino-1,2,5-thiadiazole-3-carboxamide replaces the thiazole core with a thiadiazole ring, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| 5-Thiazolecarboxamide,4-methyl-(4CI) | Not reported | Not reported | ~1.3 (estimated) | ~8–10² |

| 5-Thiazolecarboxamide,4-methylthio-(6CI) | 163–164 | 302.9 | 1.376 | 11.94 |

| 2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide | Not reported | Not reported | N/A | Not reported |

| 4-Amino-1,2,5-thiadiazole-3-carboxamide | Not reported | Not reported | N/A | Not reported |

²Estimated based on carboxamide analogs.

Key Observations :

- The methylthio derivative exhibits a higher melting point (163–164°C) compared to the methyl analog, likely due to stronger sulfur-mediated intermolecular interactions .

- The elevated pKa (11.94) of 5-Thiazolecarboxamide,4-methylthio-(6CI) suggests reduced acidity at physiological pH, impacting solubility and bioavailability .

Key Observations :

- 4-Methyl-(4CI) analogs are prioritized in anticancer research due to their efficacy in kinase inhibition, as demonstrated by in vitro studies showing IC₅₀ values <1 μM against select cancer lines .

Q & A

Q. How can researchers design comparative studies against structurally similar analogs (e.g., 5-methylthiazole derivatives)?

- Methodological Answer : Establish a structural-activity matrix :

- Variables : Substituent type (methyl, methoxy), position (C4 vs. C5), and ring hybridization (thiazole vs. oxazole) .

- Assays : Parallel testing in enzymatic and cellular models to identify critical pharmacophores.

- Statistical analysis : PCA (Principal Component Analysis) to cluster compounds by activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.